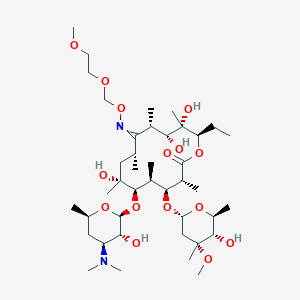![molecular formula C24H25ClN2O2 B1680073 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile CAS No. 284035-33-2](/img/structure/B1680073.png)
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile
Overview
Description
Triethylene glycol is a colorless, odorless, and viscous liquid with the chemical formula C6H14O4 . It is a member of the glycol family and is known for its hygroscopic properties, meaning it readily absorbs moisture from the environment . Triethylene glycol is used in various industries, including as a solvent, humectant, and plasticizer .
Mechanism of Action
Target of Action
NPS-2143, also known as SB-262470A, is a potent and selective antagonist of the calcium-sensing receptor (CaSR) . The CaSR plays a crucial role in maintaining calcium homeostasis in the body by regulating the release of parathyroid hormone (PTH) and renal calcium reabsorption .
Mode of Action
NPS-2143 is designed to act on calcium receptors on the surface of parathyroid glands . It blocks the increase in cytoplasmic calcium concentrations elicited by activating the CaSR . This action stimulates the release of the body’s own stores of native parathyroid hormone (PTH) .
Biochemical Pathways
The primary biochemical pathway affected by NPS-2143 is the regulation of calcium homeostasis. By antagonizing the CaSR, NPS-2143 increases the secretion of PTH . PTH plays a key role in regulating blood calcium levels by increasing renal calcium reabsorption and stimulating the release of calcium from bone.
Pharmacokinetics
It is known to be orally active .
Result of Action
The primary result of NPS-2143’s action is an increase in plasma calcium and PTH levels . This can be beneficial in conditions characterized by hypocalcemia, or low blood calcium levels .
Biochemical Analysis
Biochemical Properties
NPS-2143 interacts with the calcium-sensing receptor (CaSR), a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis . The compound blocks the increase in cytosolic calcium concentration, with an IC50 of 43 nM .
Cellular Effects
NPS-2143 has been shown to suppress the proliferation, invasion, and migration of gastric cancer cells, and promote apoptosis . It influences cell function by modulating the PI3K/Akt signaling pathway .
Molecular Mechanism
NPS-2143 exerts its effects at the molecular level by inhibiting the calcium-sensing receptor (CaSR). This leads to a decrease in the expression of phosphorylated AKT, phosphorylated mechanistic target of rapamycin (mTOR), p70, and cyclin D1 .
Metabolic Pathways
NPS-2143 is involved in the regulation of calcium homeostasis through its interaction with the calcium-sensing receptor
Preparation Methods
Triethylene glycol is commercially produced as a co-product of the oxidation of ethylene at high temperatures in the presence of a silver oxide catalyst. This process is followed by the hydration of ethylene oxide to yield monoethylene glycol, diethylene glycol, triethylene glycol, and tetraethylene glycol . The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the oxidation and hydration processes .
Chemical Reactions Analysis
Triethylene glycol undergoes various chemical reactions, including:
Oxidation: Triethylene glycol can be oxidized to produce aldehydes and carboxylic acids.
Esterification: It reacts with carboxylic acids to form esters, which are used in various industrial applications.
Dehydration: Triethylene glycol can be dehydrated to produce ethylene oxide and other related compounds.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Triethylene glycol has numerous applications in scientific research and industry:
Comparison with Similar Compounds
Triethylene glycol is similar to other glycols, such as ethylene glycol and diethylene glycol. it has unique properties that make it suitable for specific applications:
Ethylene Glycol: Ethylene glycol has a lower molecular weight and is more volatile compared to triethylene glycol.
Diethylene Glycol: Diethylene glycol has intermediate properties between ethylene glycol and triethylene glycol.
Polyethylene Glycol: Polyethylene glycol is a polymer of ethylene glycol and has a higher molecular weight.
Triethylene glycol’s higher boiling point and lower volatility make it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26/h3-12,20,27-28H,13,15-16H2,1-2H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUJQWHTIRWCID-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426075 | |
| Record name | NPS-2143 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
NPS-2143 is the prototype calcilytic drug, designed to act on calcium receptors on the surface of parathyroid glands, stimulating the release of the body's own stores of native parathyroid hormone (PTH). | |
| Record name | NPS-2143 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05695 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
284035-33-2 | |
| Record name | 2-Chloro-6-[(2R)-3-[[1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino]-2-hydroxypropoxy]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284035-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NPS-2143 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284035332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NPS-2143 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05695 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NPS-2143 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NPS-2143 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25PJ77W7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone](/img/structure/B1679991.png)



![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1679999.png)









